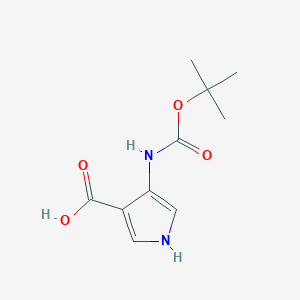
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbutanal with ammonia to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-Hydroxyoctanoic acid: Another compound with a similar structure but different functional groups.
(2S)-Naringenin: A dihydro-flavonoid with medicinal properties.
(2S)-2-Hydroxydecanoic acid: Similar in structure but with a longer carbon chain.
Uniqueness
(2S)-1,4,5-Trimethylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(2S)-1,4,5-trimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-4-7(8(10)11)9(3)6(5)2/h5-7H,4H2,1-3H3,(H,10,11)/t5?,6?,7-/m0/s1 |
InChIキー |
DDGHFNSZKFJZDI-AHXFUIDQSA-N |
異性体SMILES |
CC1C[C@H](N(C1C)C)C(=O)O |
正規SMILES |
CC1CC(N(C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


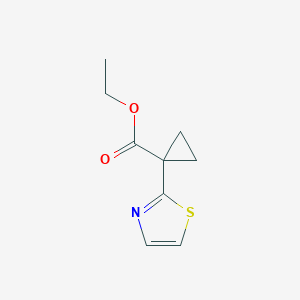

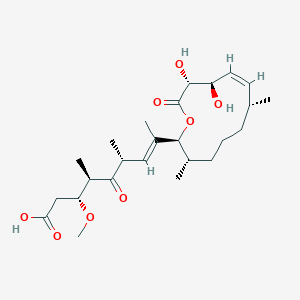
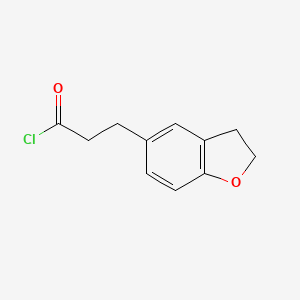
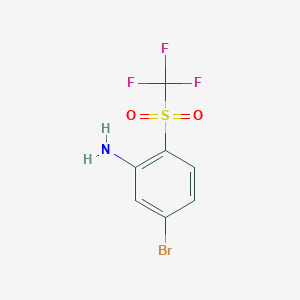

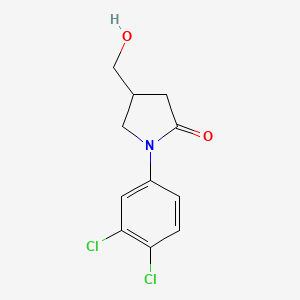
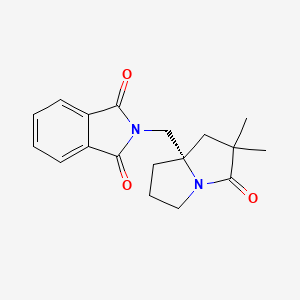
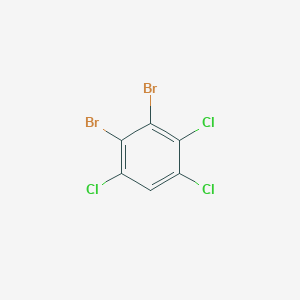
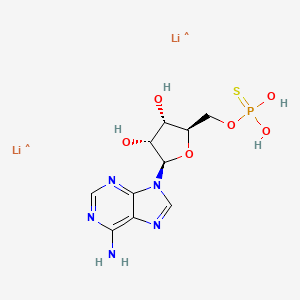
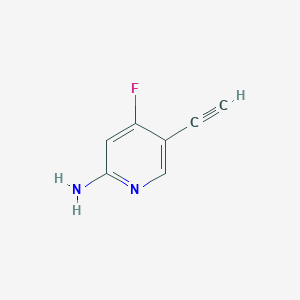
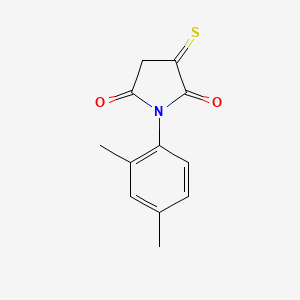
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
